

# Technical Guide: NMR Data of 4-(4-Methylpiperazin-1-YL)phenylboronic acid

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## Compound of Interest

Compound Name: 4-(4-Methylpiperazin-1-  
YL)phenylboronic acid

Cat. No.: B580174

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for **4-(4-Methylpiperazin-1-YL)phenylboronic acid**. It includes available quantitative data, detailed experimental protocols for data acquisition, and a logical workflow for NMR analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

## Quantitative NMR Data

The following tables summarize the available  $^1\text{H}$  and estimated  $^{13}\text{C}$  NMR chemical shift data for **4-(4-Methylpiperazin-1-YL)phenylboronic acid**.

### $^1\text{H}$ NMR Data

Solvent: Methanol- $\text{d}_4$  ( $\text{CD}_3\text{OD}$ ) Frequency: 300 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.59 - 6.69	m	4H	Ar-H
3.21	m	4H	Piperazine-H (adjacent to Phenyl)
2.55	m	4H	Piperazine-H (adjacent to N-CH <sub>3</sub> )
2.32	s	3H	N-CH <sub>3</sub>

Note: The B-OH protons are typically not observed in methanol-d<sub>4</sub> due to solvent exchange.

## Estimated <sup>13</sup>C NMR Data

A complete experimental <sup>13</sup>C NMR spectrum for **4-(4-Methylpiperazin-1-yl)phenylboronic acid** is not readily available in the public domain. However, based on data from structurally similar compounds, the following are estimated chemical shift ranges.

Chemical Shift ( $\delta$ ) ppm	Assignment
150 - 155	C-N (Piperazine)
135 - 140	C-B
125 - 135	Ar-CH
115 - 120	Ar-CH
50 - 55	Piperazine-CH <sub>2</sub> (adjacent to N-CH <sub>3</sub> )
45 - 50	Piperazine-CH <sub>2</sub> (adjacent to Phenyl)
~45	N-CH <sub>3</sub>

## <sup>11</sup>B NMR Data

An experimental <sup>11</sup>B NMR spectrum for **4-(4-Methylpiperazin-1-yl)phenylboronic acid** is not available. However, for arylboronic acids, the <sup>11</sup>B chemical shift is typically observed in the

range of 28-33 ppm in a neutral,  $sp^2$ -hybridized state.

## Experimental Protocols

Obtaining high-quality NMR spectra for arylboronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) and other oligomeric species, which can lead to broad and complex spectra. The following protocols are recommended for the acquisition of NMR data for **4-(4-Methylpiperazin-1-yl)phenylboronic acid**.

## Sample Preparation

- **Solvent Selection:** Deuterated methanol (Methanol- $d_4$ ,  $CD_3OD$ ) is the recommended solvent. It helps to break up the boroxine trimers and other oligomers, resulting in sharper signals. Deuterated chloroform ( $CDCl_3$ ) can also be used, but may result in broader peaks if the compound is not completely monomeric. For  $^{11}B$  NMR, ensure the use of quartz NMR tubes to avoid background signals from borosilicate glass.
- **Concentration:** Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
- **Sample Handling:** The compound should be stored in a dry environment as moisture can affect the boronic acid moiety.

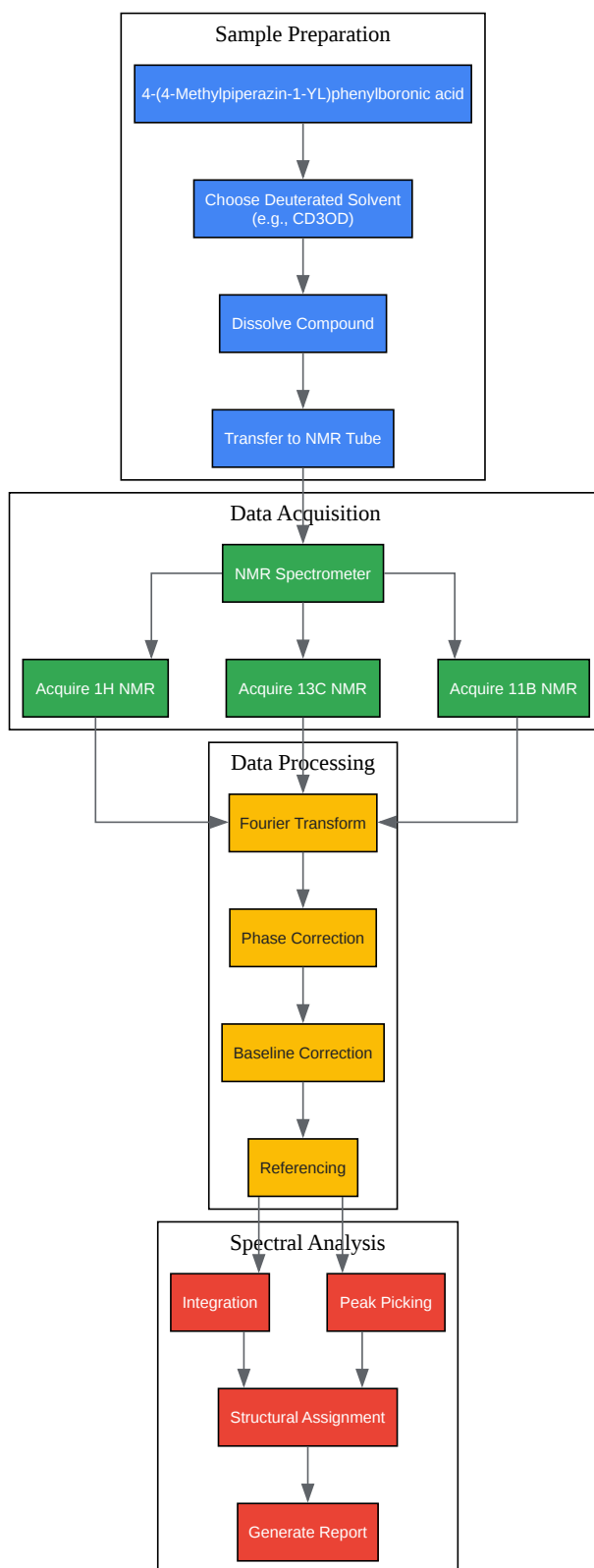
## NMR Instrument Parameters

- **Spectrometer:** A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
- **$^1H$  NMR Acquisition:**
  - **Pulse Program:** Standard single-pulse experiment.
  - **Number of Scans:** 16 to 64 scans, depending on the concentration.
  - **Relaxation Delay:** 1-2 seconds.
  - **Spectral Width:** 0-12 ppm.

- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Number of Scans: 1024 or more, as  $^{13}\text{C}$  is a less sensitive nucleus.
  - Relaxation Delay: 2-3 seconds.
  - Spectral Width: 0-160 ppm.
- $^{11}\text{B}$  NMR Acquisition:
  - Pulse Program: Standard single-pulse experiment.
  - Number of Scans: 128 to 1024 scans.
  - Relaxation Delay: 0.5-1 second.
  - Spectral Width: A range covering at least -20 to 60 ppm.
  - Reference:  $\text{BF}_3 \cdot \text{OEt}_2$  is commonly used as an external reference ( $\delta = 0.00$  ppm).

## Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates a logical workflow for the acquisition and analysis of NMR data for a compound like **4-(4-Methylpiperazin-1-yl)phenylboronic acid**.



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*Workflow for NMR Data Acquisition and Analysis.*

This guide provides a foundational understanding of the NMR characteristics of **4-(4-Methylpiperazin-1-yl)phenylboronic acid**. For more detailed structural elucidation, advanced 2D NMR experiments such as COSY, HSQC, and HMBC would be beneficial.

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